2-METHOXY-4-{[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL THIOPHENE-2-CARBOXYLATE
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Overview
Description
2-METHOXY-4-{[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL THIOPHENE-2-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry and material science . This compound, with its unique structure, has garnered interest for its potential therapeutic properties and industrial applications.
Preparation Methods
The synthesis of thiophene derivatives, including 2-METHOXY-4-{[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL THIOPHENE-2-CARBOXYLATE, typically involves heterocyclization reactions. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods often require specific reaction conditions such as the use of phosphorus pentasulfide (P4S10) as a sulfurizing agent or the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include elemental sulfur, potassium sulfide, and trithiocarbonate anions . Major products formed from these reactions often include substituted thiophenes and other heterocyclic compounds .
Scientific Research Applications
2-METHOXY-4-{[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL THIOPHENE-2-CARBOXYLATE has a wide range of scientific research applications. In medicinal chemistry, thiophene derivatives are known for their anti-inflammatory, antimicrobial, and anticancer properties . They are also used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . Additionally, these compounds serve as corrosion inhibitors in industrial chemistry .
Mechanism of Action
The mechanism of action of 2-METHOXY-4-{[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL THIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. While detailed studies on this specific compound are limited, thiophene derivatives generally exert their effects by modulating various biological pathways, including kinase inhibition and estrogen receptor modulation .
Comparison with Similar Compounds
Similar compounds to 2-METHOXY-4-{[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL THIOPHENE-2-CARBOXYLATE include other thiophene derivatives such as suprofen and articaine . These compounds share similar structural features but differ in their specific functional groups and pharmacological properties. For instance, suprofen is known for its anti-inflammatory effects, while articaine is used as a dental anesthetic .
Properties
IUPAC Name |
[2-methoxy-4-[(E)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4S3/c1-18-15(19)14(25-17(18)23)9-10-5-6-11(12(8-10)21-2)22-16(20)13-4-3-7-24-13/h3-9H,1-2H3/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPZVVLYVCSCNQ-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=C(C=C2)OC(=O)C3=CC=CS3)OC)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=CC(=C(C=C2)OC(=O)C3=CC=CS3)OC)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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